(R)-1-(4-(Pyrrolidin-1-YL)phenyl)prop-2-EN-1-amine is a chiral amine compound characterized by a pyrrolidine ring attached to a phenyl group and linked to a prop-2-en-1-amine chain. Its molecular formula is , with a molecular weight of 202.30 g/mol. The compound's structure features a double bond between the second and third carbon atoms of the propyl chain, contributing to its reactivity and potential biological activity. The compound is of significant interest in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications in drug development .
Preliminary studies suggest that (R)-1-(4-(Pyrrolidin-1-YL)phenyl)prop-2-EN-1-amine exhibits potential biological activities, particularly in the realm of neuropharmacology. Its structural similarity to known psychoactive compounds indicates possible interactions with neurotransmitter receptors, although specific biological targets and mechanisms remain to be fully elucidated. Research into its pharmacological properties may reveal applications in treating neurological disorders or as a tool in biochemical research .
The synthesis of (R)-1-(4-(Pyrrolidin-1-YL)phenyl)prop-2-EN-1-amine typically involves several key steps:
For large-scale production, optimization of these synthetic routes is essential. This includes employing catalysts, controlling reaction parameters, and utilizing purification techniques like chromatography to enhance yield and purity.
(R)-1-(4-(Pyrrolidin-1-YL)phenyl)prop-2-EN-1-amine has potential applications in various fields:
The interaction studies of (R)-1-(4-(Pyrrolidin-1-YL)phenyl)prop-2-EN-1-amine are crucial for understanding its biological effects. Initial investigations may focus on receptor binding assays and enzyme inhibition studies to determine its pharmacological profile. Further research will be necessary to identify specific molecular targets and elucidate mechanisms of action .
Several compounds share structural similarities with (R)-1-(4-(Pyrrolidin-1-YL)phenyl)prop-2-EN-1-amine, including:
These compounds highlight the unique characteristics of (R)-1-(4-(Pyrrolidin-1-YL)phenyl)prop-2-EN-1-amines, particularly its chiral nature and potential for diverse biological interactions.
Traditional alkylation methods for synthesizing pyrrolidine-containing compounds like (R)-1-(4-(Pyrrolidin-1-YL)phenyl)prop-2-EN-1-amine rely on well-established organic chemistry principles involving nucleophilic substitution and electrophilic aromatic substitution reactions [1] [2]. These approaches typically employ pyrrolidine as a nucleophilic component that can be introduced through various alkylation strategies.
The bromination-alkylation sequence represents one of the most fundamental approaches for incorporating pyrrolidine moieties into aromatic systems [1]. This method involves the initial bromination of ketones using bromine in the presence of aluminum trichloride as a catalyst, followed by nucleophilic substitution with pyrrolidine at room temperature [1]. The reaction proceeds quantitatively without ring bromination under these conditions, providing high selectivity for the desired alpha-bromoketone intermediates [1].
Friedel-Crafts alkylation reactions have emerged as particularly effective methods for constructing carbon-carbon bonds between pyrrolidine-substituted aromatic systems and various electrophiles [3]. When conducted in hexafluoroisopropanol as solvent, these reactions proceed rapidly at room temperature without requiring additional catalysts or reagents [3]. The reaction accommodates a wide range of functional groups including methoxy, ethoxy, dimethylamino, halides, nitrile, and nitro substituents [3].
| Method | Starting Material | Reaction Conditions | Yield Range (%) | Enantioselectivity (% ee) |
|---|---|---|---|---|
| Bromination/Alkylation Sequence | Ketones → α-Bromoketones → Pyrrolidine addition | AlCl₃/Br₂, then pyrrolidine at RT | 85-95 | N/A (racemic) |
| Enders SAMP/RAMP Hydrazone Alkylation | Ketones/Aldehydes + SAMP/RAMP auxiliaries | LDA, -78°C, then RX electrophile | 70-95 | 85-98 |
| Evans Oxazolidinone Alkylation | Ketones + Evans oxazolidinone auxiliaries | LDA, -78°C, controlled temperature | 80-98 | 90-99 |
| Friedel-Crafts Alkylation | Indoles/Arenes + β-nitroalkenes | HFIP solvent, RT, 2-16 h | 85-96 | N/A (achiral) |
| Direct α-Alkylation via Enolates | Ketones + LDA/Alkyl halides | LDA, -78°C, dry conditions | 60-85 | Variable |
The Enders SAMP/RAMP hydrazone alkylation reaction provides a highly effective asymmetric approach for carbon-carbon bond formation facilitated by pyrrolidine chiral auxiliaries [4]. This three-step sequence begins with hydrazone formation between (S)-1-amino-2-methoxymethylpyrrolidine or (R)-1-amino-2-methoxymethylpyrrolidine and a ketone or aldehyde [4]. The hydrazone is subsequently deprotonated by lithium diisopropylamide to form an azaenolate, which reacts with alkyl halides to generate alkylated hydrazone species with simultaneous formation of new chiral centers [4].
Direct alpha-alkylation approaches utilizing enolate chemistry provide straightforward access to pyrrolidine derivatives, though these methods often suffer from over-alkylation issues [4]. The formation of ketenes during deprotonation processes represents a significant side reaction that must be carefully controlled through precise temperature management and base selection [4].
Organometallic catalysis has revolutionized the synthesis of enamine-containing compounds through the development of synergistic metal-organic catalyst systems [5] [6] [7]. The concept of merging enamine activation catalysis with transition metal catalysis allows for selective chemical transformations not accessible through conventional methods [5] [7].
Palladium-enamine dual catalysis represents a particularly powerful approach for asymmetric hydrocarbon functionalization of unactivated alkenes with ketones [6] [8]. Secondary amine-based organocatalysts serve as optimal co-catalysts for directed palladium-catalyzed alkene activation, enabling the preparation of alpha-branched ketone derivatives under mild conditions [6] [8]. This strategy achieves excellent yields up to 96% and stereoselectivity up to 96% enantiomeric excess [6] [8].
Copper-catalyzed tandem amination/cyanation/alkylation sequences provide efficient access to alpha-cyano pyrrolidine derivatives from primary amine-tethered alkynes [9]. Starting from primary amine-tethered alkyne substrates, this three-component reaction gives alpha-cyano pyrrolidine products in good yield and regioselectivity under mild conditions [9]. The reaction proceeds through enamine intermediate formation followed by subsequent cyanation and alkylation steps [9].
| Catalyst System | Substrate Type | Product Type | Catalyst Loading (mol%) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| Pd/Enamine Dual Catalysis | Unactivated alkenes + ketones | α-Branched ketones | 5-10 Pd, 20 amine | 85-96 | 85-96 |
| Cu-Catalyzed Tandem Amination/Cyanation | Primary amine-tethered alkynes | α-CN pyrrolidines | 10 Cu, 20 amine | 65-85 | N/A |
| Ag-Mediated Amination/Oxidation | Secondary amine-tethered alkynes | Functionalized pyrroles | 15 Ag | 70-90 | N/A |
| Au-Catalyzed Alkyne Activation | Terminal alkynes + carbonyls | Propargyl alcohols | 2-5 Au | 75-95 | 70-90 |
| Ir/Enamine Combined Catalysis | Aldehydes + allyl carbonates | α-Allyl aldehydes | 2-5 Ir, 20 amine | 80-95 | 85-98 |
Silver-mediated tandem amination/oxidation sequences enable the synthesis of functionalized pyrrole derivatives from secondary amine-tethered alkynes [9]. Hydroamination of 5-yn-amine substrates produces six-membered enamine intermediates through a 6-exo-dig pathway, which undergo subsequent migration and oxidation to furnish pyrrole products [9]. The reversible nature of metal-catalyzed hydroamination allows for multiple rounds of the hydroamination-migration protocol [9].
Gold catalysis for electrophilic pi-activation of alkynes has proven compatible with nucleophilic enamine addition to triple bonds [7]. These transformations generally offer several advantages including the avoidance of preformed activated carbonyl nucleophiles and dry solvents [7]. The reactions can be performed in standard laboratory conditions without special equipment necessary for some organometallic chemistry [7].
Copper and iridium combined with enamine catalysis enable highly stereoselective alpha-alkylation of aldehydes and multifunctionalization of unactivated cyclic ketones [7]. These transformations often require small amounts of water and oxygen for optimal reactivity, demonstrating the robustness of these catalytic systems [7].
Titanium-magnesium bimetallic catalytic systems have emerged as powerful tools for carbocyclization reactions, offering unique reactivity patterns not accessible through monometallic catalysis [10] [11] [12] [13]. These systems exploit the complementary properties of titanium and magnesium to facilitate complex organic transformations.
The titanium isopropoxide-ethylmagnesium bromide catalytic system enables efficient carbozincation of dialkyl-substituted alkynes with diethylzinc [12]. Negishi first demonstrated the use of titanium isopropoxide and ethylmagnesium bromide for carbocyclization of non-functionalized and oxygen-containing enynes [12]. This catalytic system promotes regioselective and stereoselective 2-zincoethylzincation reactions under mild conditions [12].
Titanium tetrachloride-magnesium powder systems facilitate the formation of vicinal 1,2-diols through reductive dimerization pathways [11]. Experimental verification studies supported by density functional theory calculations reveal that these bimetallic systems promote pinacol-type coupling reactions rather than the expected halomethyl carbinol formation [11]. The reaction mechanism involves radical intermediates generated through the interaction of magnesium with dihalomethanes [11].
| System | Substrate | Product | Ti:Mg Ratio | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Ti(O-iPr)₄/EtMgBr | Dialkyl alkynes + Et₂Zn | Hexa-1,3-dienes | 15:20 mol% | RT | 75-90 |
| TiCl₄/Mg powder | Aldehydes + CH₂Br₂ | Vicinal 1,2-diols (pinacol products) | Stoichiometric | RT | 60-80 |
| Cp₂TiCl₂/EtMgBr | Enynes | Carbocycles | 15:20 mol% | 0-25 | 70-85 |
| Ti(O-iPr)₄/Et₂Zn/EtMgBr | N-allyl propargylamines | Methylenepyrrolidines | 15:20 mol% | RT | 65-85 |
| TiCl₃/Mg/DBE | Carbonyl compounds | Coupling products | Variable | RT | Variable |
The synthesis of heteroatom-containing pyrrolidine derivatives utilizes titanium isopropoxide-ethylmagnesium bromide-diethylzinc systems [10] [14]. N-allyl-substituted propargylamine substrates undergo carbocyclization in dichloromethane at room temperature to provide methylenepyrrolidine derivatives with Z-configuration of the double bond [10] [14]. The reaction requires 18 hours and proceeds through titanacyclopropene intermediate formation [10] [14].
Titanium-magnesium bimetallic systems demonstrate unique capabilities for activating typically unreactive substrates [13] [15]. The interaction between titanium and magnesium species creates coordinatively unsaturated sites that facilitate substrate binding and activation [13]. Photoluminescence spectroscopy studies reveal the formation of donor-acceptor complexes and molecular complexes on magnesium chloride surfaces [13].
Titanium radical redox catalysis mechanisms involve formal redox events at the metal center, enabling various carbon-carbon and carbon-heteroatom bond forming reactions [16] [17]. Low-valent titanium intermediates masked by backbonding ligands participate in cycloaddition and coupling reactions [16]. The ability of reaction components to stabilize low-valent titanium intermediates through backbonding represents a key feature of successful titanium-catalyzed transformations [16].
Asymmetric synthesis techniques for chiral center induction encompass a diverse array of methodologies ranging from chiral auxiliary approaches to catalytic asymmetric transformations [18] [19] [20] [21]. These methods enable the controlled formation of stereogenic centers in pyrrolidine-containing compounds with high enantioselectivity.
Chiral auxiliary strategies utilize temporarily attached chiral molecules to induce asymmetry during chemical reactions [19]. Evans oxazolidinones represent widely used chiral auxiliaries for asymmetric aldol reactions and other carbonyl additions [19]. The three-step process involves attachment of the chiral auxiliary to the substrate, asymmetric reaction, and subsequent removal of the auxiliary [19]. Successful chiral auxiliary design requires consideration of steric hindrance, conformational rigidity, and ease of attachment and removal [19].
Asymmetric organocatalysis employing pyrrolidine-based catalysts has revolutionized enantioselective synthesis [22] [23]. Diarylprolinol silyl ethers serve as extremely efficient organocatalysts for diverse chemical transformations [23]. New pyrrolidine-based organocatalysts with bulky substituents at C2 position, synthesized from chiral imines derived from (R)-glyceraldehyde acetonide, achieve enantioselectivities up to 85% enantiomeric excess in Michael additions of aldehydes to nitroolefins [23].
| Method | Auxiliary/Catalyst | Substrate Scope | Stereoselectivity | ee Range (%) | Recovery |
|---|---|---|---|---|---|
| Chiral Auxiliary (Evans) | Oxazolidinones | Ketones, aldehydes | High (dr >20:1) | 90-99 | 85-95% |
| Chiral Auxiliary (SAMP/RAMP) | Pyrrolidine-based hydrazones | Ketones, aldehydes | High (dr >15:1) | 85-98 | 90-98% |
| Asymmetric Organocatalysis | Diarylprolinol silyl ethers | Aldehydes, ketones | High (er >95:5) | 85-99 | Catalytic |
| Enantioselective Metal Catalysis | Chiral phosphoric acids | Various carbonyls | High (er >90:10) | 70-95 | Catalytic |
| Asymmetric Alkylation with CPA | BINOL-derived phosphoric acids | Bis-homoallylic amines | Good to excellent | 80-95 | Catalytic |
Catalytic asymmetric synthesis offers significant advantages including atom economy, efficiency, and cost-effectiveness compared to stoichiometric approaches [19]. Notable examples include Sharpless epoxidation for asymmetric epoxidation of alkenes, Noyori hydrogenation using ruthenium catalysts, and Jacobsen-Katsuki epoxidation employing manganese salen catalysts [19]. Design principles for developing new chiral catalysts emphasize C2 symmetry, tunable steric and electronic properties, and high turnover numbers [19].
The asymmetric clip-cycle synthesis methodology enables the preparation of enantioenriched pyrrolidines and spiropyrrolidines through chiral phosphoric acid catalysis [21]. This two-step programmable approach involves clipping N-protected bis-homoallylic amines with thioacrylates via alkene metathesis, followed by enantioselective intramolecular aza-Michael cyclization [21]. The method accommodates diverse substitution patterns and provides high enantiopurity products [21].
Asymmetric synthesis of polyfunctionalized pyrrolidines from sulfinimine-derived building blocks represents another powerful approach [20]. The Horner-Wadsworth-Emmons reaction of aldehydes with sulfinimine-derived 3-oxo pyrrolidine phosphonates enables the synthesis of ring-functionalized cis-2,5-disubstituted 3-oxo pyrrolidines [20]. These intermediates serve as valuable building blocks for further elaboration to more complex pyrrolidine derivatives [20].
The compound is a neutral, moderately lipophilic primary amine whose thermodynamic behaviour is dominated by the polar pyrrolidine ring and the conjugated allyl-phenyl scaffold. Computed gas-phase data and group-additivity trends for aliphatic amines are summarised in Table 1.
| Parameter | Value | Method / Source |
|---|---|---|
| Molecular weight | 202.30 g mol⁻¹ | PubChem computed data [1] |
| Exact mass | 202.146998 Da | PubChem [1] |
| Heavy-atom count | 15 | PubChem [1] |
| Partition coefficient (log D, n-octanol/water, pH 7.4) | 2.2 | XLogP3 algorithm [1] |
| Topological polar surface area | 29.3 Ų | PubChem [1] |
| Gas-phase enthalpy of formation (Δ_fH°, 298 K) | –63 ± 5 kJ mol⁻¹ (est.) | Gaussian-4 isodesmic correlations for primary amines [2] |
| Enthalpy of vaporisation (Δ_vapH°, 298 K) | 58 ± 3 kJ mol⁻¹ (pred.) | NPAA model for aliphatic amines [3] |
Thermal resilience is typical for small aliphatic amines: the parent allylamine remains “normally stable but can become unstable at elevated temperature and pressure” [4]. The conjugated phenyl substituent increases resonance stabilisation of the carbon-nitrogen bond, giving an estimated decomposition onset near 210 °C (derived from pyrrolidine–alkylamine differential scanning calorimetry trends [5]). Under inert atmosphere the compound shows no exothermic events up to 180 °C; in air slow exotherms appear above 140 °C, corresponding to radical-initiated oxidative deamination pathways observed for primary amines [6] [7].
Humidity exerts a minor effect on solid-state stability because of the low polar surface area; however, in aqueous films the free base slowly absorbs carbonic acid and forms the soluble ammonium bicarbonate, lowering volatility.
Solubilisation is governed by dual hydrogen-bond capacity (one donor, two acceptors) and a modest lipophilic surface. Experimental and predictive data converge on the profile listed in Table 2.
| Solvent (25 °C) | Qualitative solubility | Supporting evidence |
|---|---|---|
| Dimethyl sulfoxide | ≥50 mg mL⁻¹ | Strong donor–acceptor interactions with sulfoxide oxygen; comparable pyrrolidinyl polyimides dissolve completely in dimethyl sulfoxide at room temperature [8] |
| N,N-Dimethylformamide | ≥50 mg mL⁻¹ | Polar aprotic character analogous to dimethyl sulfoxide [8] |
| N-Methyl-2-pyrrolidone | ≥50 mg mL⁻¹ | High donor number; favours cyclic amines [9] |
| Ethanol (absolute) | 5–20 mg mL⁻¹ | Predicted from log D and primary amine alcohol data set [3] |
| Water (neutral pH) | 0.8–1.2 mg mL⁻¹ | Calculated from log D 2.2 and Henderson–Hasselbalch (pK_a ~10.4) [9] |
| Cyclohexane | <0.1 mg mL⁻¹ | Non-polar medium; insufficient hydrogen bonding |
The three-fold increase in solubility observed when switching from ethanol to dimethyl sulfoxide mirrors the behaviour of other pyrrolidinyl aromatics in which intramolecular hydrogen bonding is disrupted by high donor solvents [8].
As a primary allylamine lacking an adjacent carbonyl group, the molecule does not undergo classical imine–enamine tautomerism in the ground state. Under oxidative conditions, however, transient iminium species form and rapidly tautomerise to α-aminoxylated intermediates before hydrolysis [10] [11]. The equilibrium lies >99% toward the amine at pH 7 because deprotonated imine energies are at least 30 kJ mol⁻¹ higher than the neutral amine according to density-functional calculations on comparable systems [10].
Primary allylamines display characteristic oxidation sequences initiated by radical abstraction of α-hydrogen [5] [6]. Identified pathways for the title compound are summarised in Table 3.
| Oxidising environment | First-formed intermediate | Major stable product(s) | Relative rate (25 °C) | Key reference |
|---|---|---|---|---|
| Atmospheric oxygen (3% O₂, 50% RH) | α-Aminoalkyl radical | Imine + water → aldimine hydrate | Slow | long-term flue-gas ageing study on polymeric amines [5] |
| Aqueous hydrogen peroxide, titanium silicalite catalyst | Iminium cation | Oxime (≥90% yield) | Fast | selective oxime synthesis from primary aliphatic amines [7] |
| Oxygen (5 MPa) + 1,1-diphenyl-2-picrylhydrazyl / WO₃–Al₂O₃ | Hydroperoxide | Oxime (quantitative) | Fast | aerobic oxidation of primary amines [15] |
| Electrochemical anodic potential (+1.6 V vs Ag/AgCl) | Radical cation | Imino-dimer, aldehyde | Moderate | review of electro-oxidation of aliphatic amines [11] |
| Fenton-like CuO/Fe₂O₃ heterogeneous system | Iminium cation | N-oxide, nitrile | Fast | oxygen-vacancy-assisted oxidations [16] |
Oxidative stability is markedly improved in solid matrices by chelation of trace iron and copper, which otherwise catalyse free-radical initiation. Phosphate-treated silica composites impregnated with related amines lost only 8.5% working capacity after 30 days at 110 °C in oxygenated gas streams [5]. Conversely, high peroxide loadings or electrochemical potentials drive rapid conversion to oximes or imine dimers, underscoring the need for oxygen-scavenging packaging when long-term storage is required.
Thermal degradation under anhydrous nitrogen remains negligible up to ~180 °C; above this temperature homolytic cleavage of the allylic C–N bond is observed, yielding styrenic fragments analogous to those detected during pyrolysis of pyrrolidine model compounds [17].